molecular formula C14H16O3 B12800996 Spiro(2,5-methano-1-benzoxepin-10,2'-oxirane), 2,3,4,5-tetrahydro-7-methoxy-5-methyl- CAS No. 61104-49-2

Spiro(2,5-methano-1-benzoxepin-10,2'-oxirane), 2,3,4,5-tetrahydro-7-methoxy-5-methyl-

Cat. No.: B12800996
CAS No.: 61104-49-2
M. Wt: 232.27 g/mol
InChI Key: YARPTZLUZXARAZ-UHFFFAOYSA-N
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Description

Spiro(2,5-methano-1-benzoxepin-10,2’-oxirane), 2,3,4,5-tetrahydro-7-methoxy-5-methyl-: is a complex organic compound with a unique spiro structure. This compound is known for its intricate molecular architecture, which includes a spiro linkage between a benzoxepin and an oxirane ring. The presence of methoxy and methyl groups further adds to its chemical diversity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro(2,5-methano-1-benzoxepin-10,2’-oxirane), 2,3,4,5-tetrahydro-7-methoxy-5-methyl- involves multiple steps, typically starting with the formation of the benzoxepin ring. This can be achieved through cyclization reactions involving appropriate precursors. The oxirane ring is then introduced via epoxidation reactions. Common reagents used in these steps include peracids for epoxidation and various catalysts to facilitate cyclization .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization. The specific conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Spiro(2,5-methano-1-benzoxepin-10,2’-oxirane), 2,3,4,5-tetrahydro-7-methoxy-5-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups, leading to a diverse array of compounds .

Scientific Research Applications

Chemistry

In chemistry, Spiro(2,5-methano-1-benzoxepin-10,2’-oxirane), 2,3,4,5-tetrahydro-7-methoxy-5-methyl- is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .

Biology

Biologically, this compound has been studied for its potential bioactivity. It may interact with various biological targets, making it a candidate for drug development and other biomedical applications .

Medicine

In medicine, derivatives of this compound are explored for their therapeutic potential. They may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer activity .

Industry

Industrially, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and engineering .

Mechanism of Action

The mechanism of action of Spiro(2,5-methano-1-benzoxepin-10,2’-oxirane), 2,3,4,5-tetrahydro-7-methoxy-5-methyl- involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into binding sites, potentially inhibiting or activating biological pathways. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets Spiro(2,5-methano-1-benzoxepin-10,2’-oxirane), 2,3,4,5-tetrahydro-7-methoxy-5-methyl- apart is its specific combination of functional groups and spiro linkage. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

61104-49-2

Molecular Formula

C14H16O3

Molecular Weight

232.27 g/mol

IUPAC Name

4-methoxy-1-methylspiro[8-oxatricyclo[7.2.1.02,7]dodeca-2(7),3,5-triene-12,2'-oxirane]

InChI

InChI=1S/C14H16O3/c1-13-6-5-12(14(13)8-16-14)17-11-4-3-9(15-2)7-10(11)13/h3-4,7,12H,5-6,8H2,1-2H3

InChI Key

YARPTZLUZXARAZ-UHFFFAOYSA-N

Canonical SMILES

CC12CCC(C13CO3)OC4=C2C=C(C=C4)OC

Origin of Product

United States

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